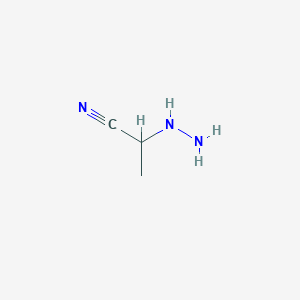
(1S)-1-(3-Fluorophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3-Fluorophenyl)ethane-1,2-diamine is an organic compound that belongs to the class of phenylethylamines. This compound features a fluorine atom attached to the phenyl ring and two amine groups on the ethane chain. It is of interest in various fields such as medicinal chemistry and organic synthesis due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 3-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a series of reactions involving reagents like ammonia or amines.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Catalysts and automated processes are often employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(3-Fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
(1S)-1-(3-Fluorophenyl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes or receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-1-(3-Fluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the amine groups can participate in hydrogen bonding and other interactions. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(3-Fluorophenyl)ethane-1,2-diamine: The enantiomer of the compound with potentially different biological activity.
1-(3-Fluorophenyl)ethane-1,2-diamine: The racemic mixture containing both enantiomers.
1-(4-Fluorophenyl)ethane-1,2-diamine: A similar compound with the fluorine atom in a different position on the phenyl ring.
Uniqueness
(1S)-1-(3-Fluorophenyl)ethane-1,2-diamine is unique due to its specific stereochemistry and the position of the fluorine atom, which can significantly influence its chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H11FN2 |
|---|---|
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
(1S)-1-(3-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11FN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1 |
Clé InChI |
BJBRECRPMUHDDE-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)[C@@H](CN)N |
SMILES canonique |
C1=CC(=CC(=C1)F)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B13037887.png)
![2-Azabicyclo[3.1.0]hexan-4-one hydrochloride](/img/structure/B13037889.png)

![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13037900.png)
![6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037901.png)

